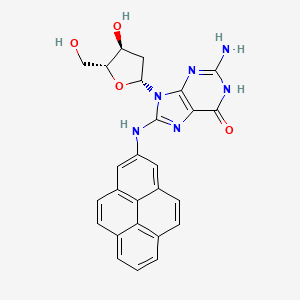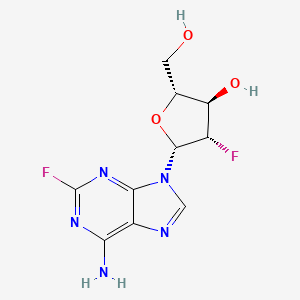
PASTEURELLA MULTOCIDA TOXIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pasteurella Multocida Toxin (PMT) is a bacterial protein toxin produced by a few P. multocida serotype A and D strains . It acts as an effective mitogen in numerous cell types in vitro . PMT inhibits osteoblast differentiation by activating the Rho/Rho-associated coiled-coil containing protein kinase (Rho/ROCK) pathway .
Synthesis Analysis
PMT is produced by two (A and D) of five serogroups of P. multocida . After entering the cell, the 146 kDa toxin activates various signal transduction pathways by stimulating heterotrimeric G proteins of the Gα q/11, Gα 12/13 and Gα i family .Molecular Structure Analysis
PMT is a 146 kDa single-chain toxin that harbors discrete domains important for receptor binding, internalization, and biological activity . The toxin contains a receptor binding and translocation domain (B) and a biologically active (A) domain .Chemical Reactions Analysis
The molecular basis of PMT’s activity is the deamidation of a specific glutamine residue in the α-subunit of heterotrimeric G proteins . This results in an inhibition of the inherent GTPase activity leading to a constitutively active phenotype of the G protein .Mecanismo De Acción
Safety and Hazards
PMT can cause serious infections in humans, including skin and wound infections, pneumonia, peritonitis, meningitis, and bacteremia . It is transmitted via bite wounds or contact with animal saliva . Safety precautions should be taken when handling PMT, including wearing safety glasses, protective clothing, and rubber or latex gloves .
Direcciones Futuras
Research on PMT has shifted from signal transduction processes to understanding how the bacteria might benefit from a bone-destroying toxin . The primary function of PMT seems to be the modulation of immune cell activation which at the same time creates an environment permissive for osteoclast formation . The implications of the findings from PMT research can be used to explore human diseases and have a high translational potential .
Propiedades
Número CAS |
129876-91-1 |
|---|---|
Nombre del producto |
PASTEURELLA MULTOCIDA TOXIN |
Fórmula molecular |
C6BrD13 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




